molecular formula C5H10N2O3 B1580708 beta-Aspartyl methylamide CAS No. 7175-34-0

beta-Aspartyl methylamide

Cat. No. B1580708
CAS RN: 7175-34-0
M. Wt: 146.14 g/mol
InChI Key: CFRMVEKWKKDNAH-UHFFFAOYSA-N
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Description

Beta-Aspartyl methylamide is a compound with the molecular formula C5H10N2O3 and a molecular weight of 146.14 g/mol1. It is an N-methyl-L-asparagine with a single methyl substituent attached to the amide nitrogen1.



Synthesis Analysis

The synthesis of beta-Aspartyl methylamide is not directly mentioned in the retrieved papers. However, there are studies on the synthesis of similar compounds. For instance, the formation of beta-Aspartic acid residues in specific proteins during the aging process has been studied2. The formation of these residues is not uniform as they appear to be confined to particular sites in these proteins2.



Molecular Structure Analysis

The molecular structure analysis of beta-Aspartyl methylamide is not directly mentioned in the retrieved papers. However, there are studies on the structural properties of similar compounds. For instance, the structure of aspartyl protease, which contains aspartic acid residues, has been studied3. The structure of this enzyme is stabilized by a single disulfide bridge formed with two out of the four cysteine residues3.



Chemical Reactions Analysis

The chemical reactions involving beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the chemical reactions of similar compounds. For instance, the formation of biologically uncommon d-beta-aspartic acid residues in specific proteins during the aging process has been studied2. These residues are thought to result from the racemization of aspartyl residues in these particular polypeptides2.



Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the physical and chemical properties of similar compounds. For instance, the influence of biochar application on different soil physical, chemical, and microbial properties has been studied5.


Scientific Research Applications

1. Analysis of d-β-Aspartyl Isomers at Specific Sites in Proteins

  • Methods of Application: The method to identify the specific sites of d-β-aspartic acids inversion in proteins is described in the research . The techniques used include RP-HPLC and Mass spectrometry .
  • Results or Outcomes: The presence of d-Asp in aged tissues of living organisms is thought to result from the racemization of aspartyl residues in these particular polypeptides . Of all the naturally occurring amino acids, aspartic acid is the most susceptible to racemization .

2. Aspartame Production

  • Summary of Application: A novel industrial aspartame production route has been reported, involving the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase .
  • Methods of Application: The route involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
  • Results or Outcomes: This novel route for aspartame production simplifies the manufacturing process and potentially increases the total production yield .

3. β-Secretase as a Primary Drug Target of Alzheimer Disease

  • Summary of Application: β-secretase (BACE1) is responsible for regulating different biological functions. Several biochemical studies reported that BACE1 enzyme plays a key role in Alzheimer disease (AD) .
  • Methods of Application: The structure and function of β-secretase in AD have been explored over the past decade .
  • Results or Outcomes: The presence of β-secretase in AD has led to the development of pharmacophore to design selective BACE1 inhibitors .

4. Substrate-based Chemical Probes for Alzheimer’s γ-secretase

  • Summary of Application: The membrane-embedded γ-secretase complex carries out hydrolysis within the lipid bilayer in proteolyzing nearly 100 different membrane protein substrates .
  • Methods of Application: Substrate-based chemical probes have been critical to unraveling the complexity of γ-secretase .
  • Results or Outcomes: More in-depth study of γ-secretase and how AD-causing mutations alter its structure and function is clearly needed .

5. Partial Reduction of Amyloid β Production by β-secretase Inhibitors

  • Summary of Application: Aβ peptides are produced by sequential proteolytic processing of APP, with β-secretase (BACE) being the initiating enzyme .
  • Methods of Application: Several BACE inhibitors have been tested in clinical trials .
  • Results or Outcomes: So far, all trials have had negative outcomes or even led to worsening of symptoms .

6. Novel Route for Aspartame Production

  • Summary of Application: A novel industrial aspartame production route has been reported, involving the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase .
  • Methods of Application: The route involves the chemical transformation of α-l-aspartyl-l-phenylalanine β-methylester to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .
  • Results or Outcomes: This novel route for aspartame production simplifies the manufacturing process and potentially increases the total production yield .

Safety And Hazards

The safety and hazards of beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are safety data sheets available for similar compounds. For instance, the safety data sheet for L-Aspartyl-L-phenylalanine methyl ester, a laboratory chemical, is available6.


Future Directions

The future directions of research on beta-Aspartyl methylamide are not directly mentioned in the retrieved papers. However, there are studies on the future directions of research on similar compounds. For instance, a study on the role of ASRGL1 in retinitis pigmentosa suggests that understanding the molecular mechanism for ASRGL1-related retinitis pigmentosa could be a future direction of research7.


properties

IUPAC Name

(2S)-2-amino-4-(methylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-7-4(8)2-3(6)5(9)10/h3H,2,6H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRMVEKWKKDNAH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315024
Record name N-Methyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Aspartyl methylamide

CAS RN

7175-34-0
Record name N-Methyl-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7175-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aspartyl methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007175340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7175-34-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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